Cas no 1856328-98-7 (1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)

1-(キノリン-4-イル)シクロプロパン-1-カルボニトリルは、キノリン骨格とシクロプロパン環が結合した特異な構造を持つ有機化合物です。分子内にニトリル基を有し、医薬品中間体や機能性材料の合成において高い反応性を示します。シクロプロパン環の立体ひずみにより、通常の炭素-炭素結合よりも反応性が向上しており、選択的修飾が可能です。キノリン部位は配位能に優れ、金属触媒反応におけるリガンドとしての応用も期待されます。高い熱安定性と溶解性を兼ね備え、有機合成化学における多段階反応に適しています。

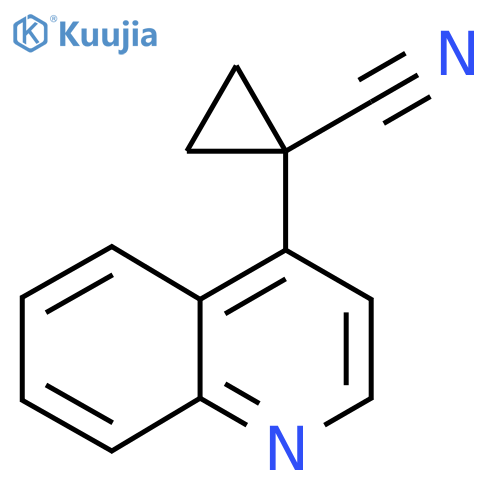

1856328-98-7 structure

商品名:1-(Quinolin-4-yl)cyclopropane-1-carbonitrile

1-(Quinolin-4-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(quinolin-4-yl)cyclopropane-1-carbonitrile

- EN300-1831052

- 1856328-98-7

- 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile

-

- インチ: 1S/C13H10N2/c14-9-13(6-7-13)11-5-8-15-12-4-2-1-3-10(11)12/h1-5,8H,6-7H2

- InChIKey: ZTCOCKDCKDVYPZ-UHFFFAOYSA-N

- ほほえんだ: N1C=CC(=C2C=CC=CC=12)C1(C#N)CC1

計算された属性

- せいみつぶんしりょう: 194.084398327g/mol

- どういたいしつりょう: 194.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(Quinolin-4-yl)cyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831052-5.0g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1831052-2.5g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1831052-0.5g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1831052-0.1g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1831052-0.25g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1831052-10.0g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1831052-1g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1831052-1.0g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1831052-0.05g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1831052-5g |

1-(quinolin-4-yl)cyclopropane-1-carbonitrile |

1856328-98-7 | 5g |

$2858.0 | 2023-09-19 |

1-(Quinolin-4-yl)cyclopropane-1-carbonitrile 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1856328-98-7 (1-(Quinolin-4-yl)cyclopropane-1-carbonitrile) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量